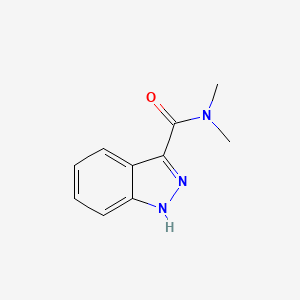

N,N-Dimethyl-1H-indazole-3-carboxamide

Vue d'ensemble

Description

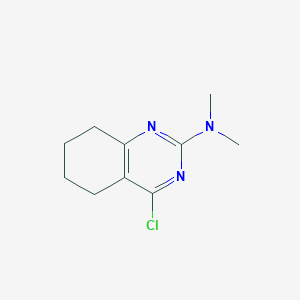

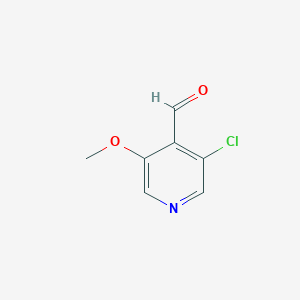

N,N-Dimethyl-1H-indazole-3-carboxamide is a chemical compound with the following properties:

- IUPAC Name : N,1-dimethyl-1H-indazole-3-carboxamide.

- Molecular Formula : C₁₀H₁₁N₃O.

- Molecular Weight : 189.22 g/mol.

- Physical Form : Solid.

Synthesis Analysis

The synthetic pathway for N,N-Dimethyl-1H-indazole-3-carboxamide involves the introduction of a dimethyl group onto the indazole ring. Specific synthetic methods and reagents used in its preparation would require further investigation.

Molecular Structure Analysis

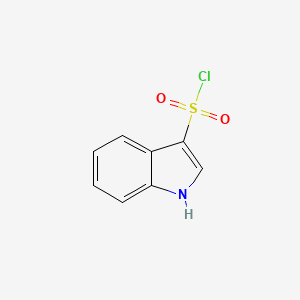

The molecular structure of N,N-Dimethyl-1H-indazole-3-carboxamide consists of an indazole core with a carboxamide group and two methyl substituents. The arrangement of atoms and bond angles can be visualized using molecular modeling software.

Chemical Reactions Analysis

Research on N,N-Dimethyl-1H-indazole-3-carboxamide may reveal its reactivity with various functional groups, potential transformations, and reactions under different conditions. Further studies are needed to explore its behavior in specific reaction environments.

Physical And Chemical Properties Analysis

- Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).

- Melting Point : Determine the temperature at which it transitions from solid to liquid.

- Boiling Point : Explore the temperature at which it vaporizes.

- Stability : Assess its stability under varying conditions (e.g., light, temperature, pH).

Applications De Recherche Scientifique

Analytical and Structural Characterization

Comprehensive analytical and structural characterization of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate, a novel synthetic cannabinoid analogue of 5F-ADB, showcases the chemical's potential for forensic and clinical research. Analyzed by gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), X-ray diffraction, and spectroscopic methods, this compound offers a new avenue for the study of psychoactive substances, contributing to a broader understanding of cannabinoid receptor interactions and the effects of synthetic cannabinoids on human health (Dybowski et al., 2021).

Pharmacokinetics and Antitumor Activity

The pharmacokinetics of 5-(3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC), an antitumor agent, demonstrates species-dependent metabolism, highlighting the importance of understanding drug metabolism for therapeutic applications. This research points to the potential for using DTIC and its derivatives, including N,N-Dimethyl-1H-indazole-3-carboxamide, in the treatment of malignant melanoma and possibly other cancers, underscoring the need for further investigation into the metabolic pathways and efficacy of these compounds across different species (Vincent et al., 1984).

Synthetic Chemistry Applications

Research into pseudo-cross-conjugated mesomeric betaines and N-heterocyclic carbenes of indazole, including the synthesis of 1.2-dimethylindazolium-3-carboxylates, opens new pathways in synthetic chemistry. These compounds, derivable from indazole alkaloids like Nigellicin, offer potential as intermediates in the synthesis of amidates and other novel organic compounds, suggesting a range of applications in medicinal chemistry and drug development (Schmidt et al., 2006).

Activation of Soluble Guanylate Cyclase

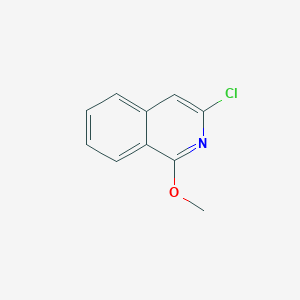

Investigations into indazole and indole derivatives as activators of the nitric oxide receptor, soluble guanylate cyclase, highlight the potential of N,N-Dimethyl-1H-indazole-3-carboxamide and its analogues in the development of new therapeutic agents. These compounds have shown efficacy in inhibiting platelet aggregation and activating soluble guanylate cyclase, indicating promising applications in the treatment of cardiovascular diseases and conditions associated with impaired nitric oxide signaling (Selwood et al., 2001).

Safety And Hazards

- Toxicity : Investigate its toxicity profile, including acute and chronic effects.

- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

- Environmental Impact : Assess its impact on the environment and ecosystems.

Orientations Futures

- Biological Studies : Investigate its potential as a drug candidate or probe for biological research.

- Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.

- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

- Clinical Applications : Evaluate its therapeutic potential in relevant diseases.

Please note that this analysis is based on available information, and further research is necessary to uncover additional details about N,N-Dimethyl-1H-indazole-3-carboxamide. For specific references, consult relevant scientific literature12345.

Propriétés

IUPAC Name |

N,N-dimethyl-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13(2)10(14)9-7-5-3-4-6-8(7)11-12-9/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKAAQVRMYIPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609914 | |

| Record name | N,N-Dimethyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-1H-indazole-3-carboxamide | |

CAS RN |

99055-81-9 | |

| Record name | N,N-Dimethyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B1612227.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1612232.png)